molecular formula C8H14O2 B14745784 1,3-Dioxaspiro[4.5]decane CAS No. 176-97-6

1,3-Dioxaspiro[4.5]decane

Cat. No.: B14745784
CAS No.: 176-97-6
M. Wt: 142.20 g/mol
InChI Key: UWJAPGMJUSEVTM-UHFFFAOYSA-N
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Description

The available literature predominantly discusses 1,6-dioxaspiro[4.5]decane and 1,4-dioxaspiro[4.5]decane, which are structurally related spiroketals. These compounds differ in the positions of their oxygen atoms within the spirocyclic framework, significantly affecting their chemical behavior and biological relevance.

Properties

CAS No.

176-97-6

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1,3-dioxaspiro[4.5]decane

InChI

InChI=1S/C8H14O2/c1-2-4-8(5-3-1)6-9-7-10-8/h1-7H2

InChI Key

UWJAPGMJUSEVTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)COCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dioxaspiro[4.5]decane can be synthesized through the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction typically involves refluxing the mixture in benzene, followed by extraction and purification steps .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dioxaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Typically involves the reduction of any present carbonyl groups.

    Substitution: Commonly occurs at the spiro carbon or adjacent positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles like halides or organometallic reagents.

Major Products: The major products depend on the specific reaction but can include various functionalized spiroacetals, which are valuable intermediates in organic synthesis .

Scientific Research Applications

1,3-Dioxaspiro[4.5]decane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules, including natural products and pharmaceuticals.

    Biology: Studied for its role in biological systems, particularly in the context of natural product biosynthesis.

    Medicine: Investigated for potential therapeutic properties, including antibiotic and anticancer activities.

    Industry: Utilized in the development of materials with specific optical or electronic properties .

Mechanism of Action

The mechanism of action of 1,3-Dioxaspiro[4.5]decane involves its interaction with various molecular targets. The spiroacetal structure allows it to engage in specific binding interactions, influencing biological pathways and processes. The exact molecular targets and pathways can vary depending on the context of its application, such as its role in natural product biosynthesis or its therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The position of oxygen atoms in spiroketals dictates their stereochemical complexity, stability, and interaction with biological targets:

Compound Name Oxygen Positions Key Structural Features Natural Occurrence Biological Role
1,6-Dioxaspiro[4.5]decane 1,6 Spiro center with (R)- or (S)-configuration; axial/equatorial substituent orientation Yes Found in antibiotics (e.g., monensin A), anticancer agents (e.g., spirastrellolide), and insect pheromones .
1,4-Dioxaspiro[4.5]decane 1,4 Ethylene ketal derivative of cyclohexanone; no spiro stereochemical variation No Synthetic intermediate; used in protecting-group chemistry .
1,8-Dioxaspiro[4.5]decane 1,8 Revised structure (initially misassigned in asperspiropene A) Yes Role in marine natural products; bioactivity under investigation .
1,6-Dioxaspiro[4.5]decane
  • Stereoselective synthesis : Derived from chiral precursors (e.g., D-glucose) via stereocontrolled routes to achieve (R)- or (S)-configured spirocenters critical for bioactivity .
  • Key reactions : Cyclization of diols or hemiacetals, often using acid catalysis or RCM (ring-closing metathesis) strategies .
  • Challenges : Sensitivity to substituent orientation; axial vs. equatorial configurations influence NMR shifts (e.g., C-8 carbon at ~60 ppm for axial vs. 65.2 ppm for equatorial) .
1,4-Dioxaspiro[4.5]decane
  • Synthesis: Formed via ketalization of cyclohexanone with ethylene glycol; stable under neutral conditions but prone to acid-catalyzed hydrolysis .
  • Reactivity : Lacks radical-stabilizing groups (e.g., aryl), making it inert in photocatalyzed C–C bond activation/fluorination reactions .

Stability and Stereochemical Considerations

  • 1,6-Dioxaspiro[4.5]decane :
    • Stereochemistry at the spiro center dictates biological activity. For example, (R)-6 and (S)-6 configurations in natural products correlate with target specificity .
    • Axial substituents enhance conformational rigidity, favoring interactions with enzymes or receptors .
  • 1,4-Dioxaspiro[4.5]decane: Lacks stereochemical diversity at the spiro center due to symmetric ketal structure.

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